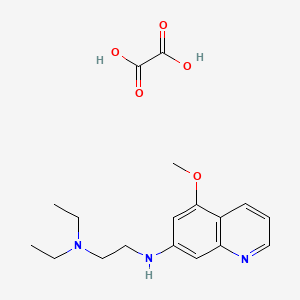

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivatives undergo various types of chemical reactions, including:

Oxidation: Quinoline can be oxidized to form quinoline N-oxide.

Reduction: Reduction of quinoline can yield tetrahydroquinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline yields quinoline N-oxide, while reduction can produce tetrahydroquinoline .

Scientific Research Applications

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline-based drugs like chloroquine exert their effects by inhibiting heme polymerase in malaria parasites . The specific molecular targets and pathways for Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate would depend on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: An antimalarial drug with a quinoline core.

Primaquine: Another antimalarial with a similar structure.

Ciprofloxacin: An antibiotic with a quinoline nucleus.

Uniqueness

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is unique due to the presence of the diethylaminoethylamino and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Biological Activity

Quinoline derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, synthesizing findings from multiple studies and reviews.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity of quinoline compounds allows for extensive modifications that can enhance their therapeutic potential.

Biological Activities

-

Antiviral Activity

Quinoline derivatives have been reported to exhibit potent antiviral properties against several viruses, including: A study highlighted that certain quinoline derivatives could inhibit viral replication through mechanisms involving interference with viral entry or replication processes. -

Anticancer Properties

Quinoline compounds have been investigated for their anticancer effects. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of topoisomerase enzymes critical for DNA replication . -

Antimicrobial Effects

Quinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens: -

Anti-inflammatory Activity

The anti-inflammatory effects of quinolines have been attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .

The mechanisms through which quinoline derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, particularly targeting kinases and topoisomerases.

- Interference with Nucleic Acid Synthesis : Some compounds disrupt DNA or RNA synthesis in pathogens or cancer cells.

- Modulation of Signaling Pathways : Quinoline derivatives can influence various cellular signaling pathways involved in proliferation and apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of quinoline derivatives:

- Study on Antiviral Activity : A compound similar to this compound was tested against HIV and showed significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent .

- Anticancer Research : A derivative was evaluated in a clinical setting for its efficacy against breast cancer cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis .

Table 1: Biological Activities of Quinoline Derivatives

| Activity Type | Examples | Mechanism of Action |

|---|---|---|

| Antiviral | HIV, Ebola | Inhibition of viral replication |

| Anticancer | Breast cancer | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |

| Anti-inflammatory | Various | Modulation of cytokine production |

Table 2: Selected Quinoline Derivatives and Their Activities

Properties

CAS No. |

73987-41-4 |

|---|---|

Molecular Formula |

C18H25N3O5 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-(5-methoxyquinolin-7-yl)ethane-1,2-diamine;oxalic acid |

InChI |

InChI=1S/C16H23N3O.C2H2O4/c1-4-19(5-2)10-9-17-13-11-15-14(7-6-8-18-15)16(12-13)20-3;3-1(4)2(5)6/h6-8,11-12,17H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

SLGOIXNINIQQOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC2=C(C=CC=N2)C(=C1)OC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.